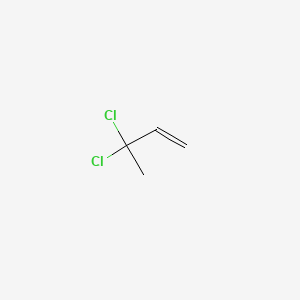
3,3-Dichloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-1-butene is an organic compound with the molecular formula C4H6Cl2. It is a chlorinated derivative of butene and is characterized by the presence of two chlorine atoms attached to the third carbon of the butene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dichloro-1-butene can be synthesized through the chlorination of 1-butene. The reaction typically involves the addition of chlorine gas to 1-butene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired position on the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The process is carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen halides, halogens, and other electrophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form different alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as hydrogen chloride, bromine, and iodine are used in addition reactions.
Catalysts: Catalysts like palladium, platinum, and nickel are often used to facilitate these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as alcohols, ethers, and amines can be formed.
Addition Products: Addition of hydrogen halides results in the formation of halogenated butenes.
Elimination Products: Elimination reactions can lead to the formation of butadiene or other unsaturated hydrocarbons.
Scientific Research Applications
3,3-Dichloro-1-butene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Research on its biological activity and potential effects on living organisms is ongoing.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1-butene: Another chlorinated butene with chlorine atoms at different positions.
1,2-Dichloro-1-butene: A compound with chlorine atoms on adjacent carbons.
3,3-Dichloro-2-butene: A structural isomer with the double bond in a different position.
Uniqueness
3,3-Dichloro-1-butene is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
38585-77-2 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
3,3-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3-4(2,5)6/h3H,1H2,2H3 |
InChI Key |
DKJAIBUVFONHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



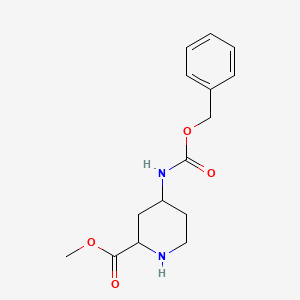
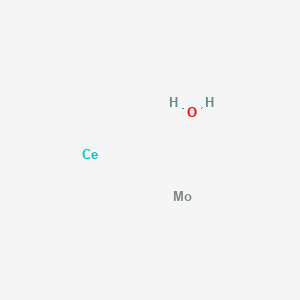
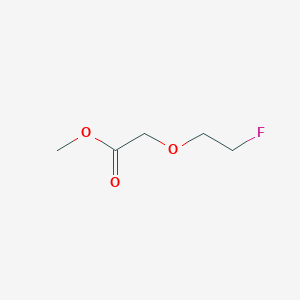

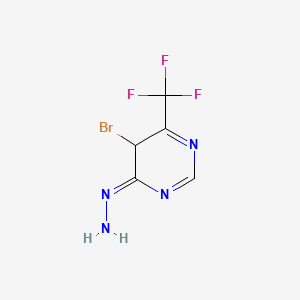
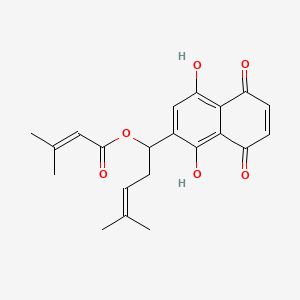
![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)


![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)



